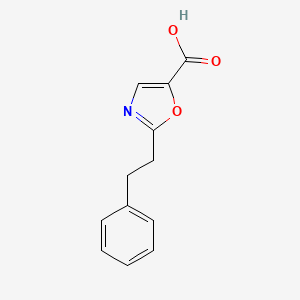

2-Phenethyloxazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(2-phenylethyl)-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c14-12(15)10-8-13-11(16-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) |

InChI Key |

NLPAPDYNKBWVFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(O2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenethyloxazole 5 Carboxylic Acid and Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the core 2-phenethyloxazole-5-carboxylic acid scaffold in a minimal number of steps, often through convergent pathways that bring together key structural fragments.

Oxazole (B20620) Ring Formation via Cyclization Reactions

The formation of the oxazole ring is a cornerstone of the synthesis. Cyclization reactions are frequently employed, leveraging a variety of starting materials and reaction conditions to construct the heterocyclic core. A prevalent method involves the reaction of activated carboxylic acid derivatives with α-amino acids or their corresponding esters. organic-chemistry.orgnih.gov For instance, the condensation of a phenethyl-activated carboxylic acid with an appropriate amino acid derivative can lead to the formation of the oxazole ring.

Another powerful approach is the reaction between carboxylic acids and isocyanoacetates. nih.govacs.org This transformation proceeds through an in situ generated acylpyridinium salt, which then reacts with the isocyanoacetate to form an intermediate that cyclizes to the desired oxazole. nih.govacs.org This method is notable for its broad substrate scope and tolerance of various functional groups. nih.govacs.org

The table below summarizes a general approach for oxazole synthesis from carboxylic acids and methyl isocyanoacetate.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) |

| Aromatic/Heteroaromatic Carboxylic Acid | Methyl Isocyanoacetate | DMAP-Tf, Base | 4,5-Disubstituted Oxazole | 70-97 |

Data sourced from a study on the synthesis of 4,5-disubstituted oxazoles. acs.org

Furthermore, intramolecular cyclization of β-hydroxy amides, often facilitated by dehydrating agents like DAST or Deoxo-Fluor, presents a mild and efficient route to oxazolines, which can be precursors to oxazoles. organic-chemistry.org

Regioselective Introduction of the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the C5 position of the oxazole ring must be controlled to ensure the correct isomer is formed. One strategy involves using a starting material that already contains a latent or protected carboxylic acid function at the appropriate position.

Alternatively, regioselective carboxylation can be achieved through metallation of the oxazole ring followed by quenching with carbon dioxide. For example, lithiation of a 2-phenyloxazole (B1349099) at the 5-position with a strong base like n-butyllithium, followed by reaction with CO2, can introduce the carboxylic acid group. google.com This method's success hinges on the directing effects of the substituents on the oxazole ring.

Strategies for Installing the Phenethyl Group at the 2-Position

The phenethyl group at the C2 position can be introduced in several ways. One common method is to start with 3-phenylpropanoic acid or its activated derivatives. This acid, when reacted with a suitable partner in a cyclization reaction, directly installs the phenethyl group at the desired position. nih.govacs.org

Another strategy involves the use of cyanohydrins derived from 3-phenylpropanal (B7769412) in a Fischer oxazole synthesis. wikipedia.org In this classic reaction, the cyanohydrin reacts with an aldehyde in the presence of anhydrous hydrochloric acid to form the 2,5-disubstituted oxazole. wikipedia.org

Precursor Chemistry and Starting Materials for Oxazole Carboxylic Acids

The synthesis of oxazole carboxylic acids relies on a variety of readily available starting materials. Key precursors include:

α-Amino acids: These provide the nitrogen and a portion of the carbon backbone of the oxazole ring. acs.org

Carboxylic acids and their derivatives: These are crucial for forming the oxazole ring and for introducing substituents. nih.govacs.org

Isocyanides: Tosylmethyl isocyanide (TosMIC) and its derivatives are versatile reagents for oxazole synthesis, particularly in the van Leusen reaction. nih.gov

Aldehydes and Ketones: These can be used in various condensation and cyclization reactions to form the oxazole core. organic-chemistry.org

N-Propargylamides: These can undergo metal-free cyclization to form oxazolines and oxazoles. rsc.org

The choice of starting materials is dictated by the desired substitution pattern on the final oxazole product and the specific synthetic route employed.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and often necessary alternative to direct methods, particularly for complex analogues or when specific stereochemistry is required. libretexts.orgyoutube.comyoutube.comnih.govyoutube.com These approaches allow for the sequential and controlled introduction of functional groups.

Synthesis via Hydrolysis of Nitrile Intermediates

A common and effective multi-step strategy involves the synthesis of a 2-phenethyloxazole-5-carbonitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.comorganic-chemistry.orgchadsprep.comchemguide.co.uk The hydrolysis can be carried out under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.orgchemguide.co.uk This directly yields the carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali, like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849). libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to liberate the free carboxylic acid. libretexts.orgchemguide.co.uk

The general scheme for nitrile hydrolysis is presented below:

| Starting Material | Conditions | Intermediate | Final Product |

| R-CN | H₃O⁺, heat | R-CONH₂ | R-COOH |

| R-CN | 1. NaOH, H₂O, heat 2. H₃O⁺ | R-COO⁻Na⁺ | R-COOH |

This two-step process, formation of the nitrile followed by hydrolysis, is a reliable method for accessing carboxylic acids that may be difficult to synthesize directly. organic-chemistry.org

Carboxylation of Organometallic Reagents (e.g., Grignard Reactions with CO2)

The introduction of a carboxylic acid group onto an oxazole ring can be effectively achieved through the carboxylation of an organometallic intermediate. The Grignard reaction is a classic and versatile method for this transformation. masterorganicchemistry.com The process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, typically in its solid form (dry ice), followed by an acidic workup to yield the carboxylic acid. youtube.com

A key limitation of this method is the incompatibility of Grignard reagents with acidic protons or certain electrophilic functional groups (like esters or ketones) elsewhere in the molecule. libretexts.org Therefore, any such groups would need to be protected prior to the formation of the Grignard reagent.

Recent advancements include mechanochemical methods, where the Grignard reaction is performed in a ball mill with significantly reduced solvent amounts, enhancing the green profile of the synthesis. nih.gov

Table 1: Grignard Carboxylation for this compound

| Step | Precursor | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 5-Bromo-2-phenethyloxazole | Mg, Diethyl Ether (or THF) | 2-Phenethyloxazol-5-ylmagnesium bromide | Formation of the Grignard reagent |

Oxidative Cleavage Methods for Carboxylic Acid Generation

Oxidative cleavage provides an alternative pathway to generate the carboxylic acid moiety at the 5-position of the oxazole ring. This strategy involves the oxidation of a pre-existing functional group that can be cleaved to yield a carboxyl group. A variety of substrates and oxidizing agents can be employed for this purpose. organic-chemistry.org

For instance, a 5-acetyl-2-phenethyloxazole could serve as a precursor. The acetyl group can be oxidized to the corresponding carboxylic acid. One method involves a metal-free, one-pot reaction using iodine as a catalyst with tert-Butyl hydroperoxide (TBHP) and dimethyl sulfoxide (B87167) (DMSO) as the oxidants. organic-chemistry.org Another powerful oxidant system is a mixture of Oxone and trifluoroacetic acid, which can convert various ketones into carboxylic acids under mild, metal-free conditions. organic-chemistry.org

Alternatively, the carboxylic acid can be generated from the oxidative cleavage of a larger side chain. A 2-phenethyloxazole bearing a 5-(1,2-dihydroxyethyl) group could be subjected to oxidative cleavage. Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave vicinal diols, but this would typically yield an aldehyde. To achieve the carboxylic acid, stronger oxidizing conditions are needed. A one-pot oxidative cleavage of terminal 1,2-diols to one-carbon-shorter carboxylic acids can be achieved using catalysts like 1-Me-AZADO in the presence of sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO₂). organic-chemistry.org

Table 2: Selected Oxidative Cleavage Methods for Carboxylic Acid Synthesis

| Precursor Functional Group | Reagent System | Key Features |

|---|---|---|

| Aryl Alkyl Ketone | I₂ (cat.), TBHP, DMSO | Metal-free, one-pot synthesis. organic-chemistry.org |

| Ketone or Alkyne | Oxone, Trifluoroacetic Acid | Mild, metal-free conditions with excellent yields. organic-chemistry.org |

| Terminal 1,2-Diol | 1-Me-AZADO (cat.), NaOCl, NaClO₂ | Organocatalytic, mild conditions, one-pot reaction. organic-chemistry.org |

Green Chemistry Principles Applied to Oxazole Carboxylic Acid Synthesis

The synthesis of oxazole derivatives, including carboxylic acids, is increasingly guided by the principles of green chemistry to minimize waste, reduce energy consumption, and avoid hazardous substances. ijpsonline.com Several innovative approaches have been developed that stand in contrast to traditional methods which may use toxic reagents or require harsh conditions. ijpsonline.comijpsonline.com

Key green strategies applicable to oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. nih.gov This technique can be applied to various oxazole formation reactions.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to enhanced reaction rates and yields. It has been successfully used in the synthesis of heterocyclic compounds like oxadiazoles, with principles that are transferable to oxazole synthesis. nih.gov

Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign alternatives like ionic liquids or deep eutectic solvents is a core tenet of green chemistry. ijpsonline.com Ionic liquids have been used as reusable media for the van Leusen synthesis of oxazoles. ijpsonline.com

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy input. This includes biocatalysis, phase-transfer catalysts, and metal catalysts that can operate under mild conditions. An electrochemical approach using a phosphine (B1218219) mediator exemplifies a catalyst system that avoids transition metals and harsh oxidants. rsc.org

Mechanochemistry: As mentioned previously, solvent-free or liquid-assisted grinding (LAG) methods, such as ball milling, can be used for reactions like Grignard carboxylation, drastically reducing solvent waste. nih.gov

Table 3: Green Chemistry Approaches in Oxazole Synthesis

| Principle | Technique/Reagent | Advantages | Reference(s) |

|---|---|---|---|

| Energy Efficiency | Microwave Irradiation, Ultrasound | Reduced reaction times, increased yields. | ijpsonline.comnih.gov |

| Safer Solvents | Ionic Liquids, Deep-Eutectic Solvents | Recyclable, low volatility, can enhance reactivity. | ijpsonline.comijpsonline.com |

| Catalysis | Electrosynthesis, Organocatalysis | Avoids toxic/heavy metals, mild conditions, high efficiency. | rsc.org |

Stereoselective Synthesis of Phenethyloxazole Precursors

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly when developing pharmaceutical candidates. The stereoselective synthesis of precursors to this compound would involve creating specific stereocenters, most likely on the phenethyl side chain. This ensures the final molecule is produced as a single enantiomer or diastereomer.

Direct stereoselective synthesis of the 2-phenethyloxazole scaffold is not widely reported; therefore, the strategy typically relies on the use of chiral building blocks.

Chiral Pool Synthesis: A common approach is to start with a readily available, enantiomerically pure natural product. For a phenethyloxazole precursor, an ideal starting material would be a chiral amino acid, such as L-phenylalanine or one of its derivatives. The synthesis could involve the conversion of the amino acid's carboxyl group and amino group into the oxazole ring, preserving the original stereocenter.

Asymmetric Catalysis: An alternative involves creating the chiral center during the synthesis using a chiral catalyst. For example, the asymmetric hydrogenation or reduction of a ketone or alkene on the side chain of a phenethyl precursor could establish a chiral alcohol. This chiral intermediate would then be carried forward to form the oxazole ring.

Use of Chiral Auxiliaries: A temporary chiral group (auxiliary) can be attached to a precursor molecule to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Recent advancements in the stereoselective synthesis of related structures, such as 2-deoxy glycosides, highlight the use of additives and specialized catalysts to control stereochemical outcomes, often involving SN2-like mechanisms or the modulation of reaction intermediates. nih.gov While the substrates differ, the underlying principles of using directing groups or specific catalysts to favor the formation of one stereoisomer over another are broadly applicable. nih.gov

Chemical Reactivity and Derivatization of 2 Phenethyloxazole 5 Carboxylic Acid

Nucleophilic Acyl Substitution Pathways of the Carboxylic Acid Group

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. chemistrytalk.orglibretexts.org This type of reaction involves the replacement of a substituent on the acyl group with a nucleophile. chemistrytalk.org For a carboxylic acid, the hydroxyl (-OH) group is the substituent that is ultimately replaced. The reaction generally proceeds through a tetrahedral intermediate. libretexts.org The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, as direct displacement of -OH is generally unfavorable. msu.edu

Esterification Reactions and Ester Derivatives

Esterification is a key derivatization reaction for 2-phenethyloxazole-5-carboxylic acid, converting the carboxylic acid into an ester. Esters are significant derivatives found widely in nature and industry. cerritos.edu

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process. libretexts.orgmasterorganicchemistry.com To favor the formation of the ester product from this compound, an excess of the alcohol is typically used, or the water generated during the reaction is removed. libretexts.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orgmasterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester. libretexts.orgmasterorganicchemistry.com

Table 1: Potential Alcohols for Fischer Esterification of this compound

| Alcohol | Resulting Ester |

| Methanol | Methyl 2-phenethyloxazole-5-carboxylate |

| Ethanol | Ethyl 2-phenethyloxazole-5-carboxylate |

| Propanol | Propyl 2-phenethyloxazole-5-carboxylate |

| Isopropanol | Isopropyl 2-phenethyloxazole-5-carboxylate |

| Butanol | Butyl 2-phenethyloxazole-5-carboxylate |

Indirect Esterification Routes via Acid Chlorides

An alternative and often more efficient method for esterification involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. uomustansiriyah.edu.iq this compound can be converted to 2-phenethyloxazole-5-carbonyl chloride by reacting it with thionyl chloride (SOCl₂). libretexts.org

This acid chloride is significantly more reactive than the parent carboxylic acid. It readily reacts with alcohols to form the corresponding ester with high yield. uomustansiriyah.edu.iq This reaction is typically performed in the presence of a base, like pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. uomustansiriyah.edu.iq This method avoids the equilibrium limitations of the Fischer esterification. uomustansiriyah.edu.iq

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound represents another important class of derivatization reactions.

The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging. This is because amines are basic and will react with the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org While heating this salt can sometimes lead to the formation of the amide through dehydration, this method is not always effective.

To overcome the challenges of direct amidation, coupling reagents are often employed to activate the carboxylic acid. A common reagent for this purpose is dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid group of this compound, making the hydroxyl group a better leaving group. libretexts.org This allows for the subsequent nucleophilic attack by an amine to form the desired amide. libretexts.org This method is effective for coupling with primary and secondary amines to produce secondary and tertiary amides, respectively. libretexts.org

Table 2: Potential Amines for Amidation of this compound

| Amine | Resulting Amide |

| Ammonia (B1221849) | 2-Phenethyloxazole-5-carboxamide |

| Methylamine | N-Methyl-2-phenethyloxazole-5-carboxamide |

| Diethylamine | N,N-Diethyl-2-phenethyloxazole-5-carboxamide |

| Aniline | N-Phenyl-2-phenethyloxazole-5-carboxamide |

| Piperidine | (2-Phenethyloxazol-5-yl)(piperidin-1-yl)methanone |

Reduction Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (2-(phenethyl)oxazol-5-yl)methanol. This transformation is a fundamental functional group interconversion in organic synthesis. fiveable.meimperial.ac.uk The direct reduction of carboxylic acids typically requires strong reducing agents due to the low electrophilicity of the carboxylate anion that is formed under basic conditions.

A common and effective method for this reduction involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of a lithium carboxylate salt, which is then reduced to the alcohol.

Alternatively, the carboxylic acid can be activated to facilitate reduction with milder reagents. One such method involves the formation of a highly reactive intermediate, such as an ester of benzotriazole. This intermediate can then be reduced with a less powerful reducing agent, a method that offers compatibility with a wider range of other functional groups that might be present in the molecule. Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of an activating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) under solvent-free conditions. researchgate.net This method has been shown to be rapid and efficient for the reduction of various carboxylic acids, including aromatic and N-protected α-amino acids. researchgate.net

For instance, a related compound, Bezafibrate, which also contains a carboxylic acid group, has been successfully reduced to its corresponding alcohol by first activating the carboxylic acid moiety via a mixed anhydride, followed by treatment with a stoichiometric amount of NaBH₄ and methanol. researchgate.net This reaction was reported to be completed in a short time with excellent yield and purity. researchgate.net

Table 1: Reduction of Carboxylic Acids to Alcohols

| Starting Material | Reagent(s) | Product | Notes |

|---|

Reactions at the Oxazole (B20620) Heterocyclic Ring System

The oxazole ring in this compound is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of both an electron-donating phenethyl group at the C2 position and an electron-withdrawing carboxylic acid group at the C5 position.

Electrophilic Aromatic Substitution Potential

The oxazole ring is generally considered to be electron-deficient and therefore, electrophilic substitution reactions are typically difficult. pharmaguideline.comyoutube.com The order of reactivity for electrophilic attack on the oxazole ring is generally C4 > C5 > C2. pharmaguideline.com However, the presence of electron-donating groups can activate the ring towards electrophilic assault. pharmaguideline.comtandfonline.comwikipedia.org In the case of this compound, the phenethyl group at C2 is electron-donating, which should, in principle, activate the ring. Conversely, the carboxylic acid group at C5 is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.

Given these opposing electronic effects, predicting the precise outcome of electrophilic aromatic substitution reactions can be complex. Electrophilic substitution, if it occurs, is most likely to take place at the C4 position, which is the most reactive position in the oxazole ring. pharmaguideline.com However, harsh reaction conditions, such as those required for nitration and sulfonation, are generally not successful with unsaturated oxazole rings due to the formation of highly electron-deficient oxazolium cations. pharmaguideline.com

Ring-Opening Reactions and Stability Considerations

Oxazoles are generally thermally stable compounds. tandfonline.comtaylorandfrancis.com However, the oxazole ring can undergo cleavage under certain conditions, particularly in the presence of nucleophiles or under oxidative or reductive conditions. pharmaguideline.comtandfonline.com The stability of the oxazole ring can be influenced by its substituents. For example, oxazoles containing both a 5-hydroxy and a 4-carboxy substituent have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

In the context of this compound, the presence of the carboxylic acid group at C5 could potentially influence the ring's stability. While generally stable, nucleophilic attack on the oxazole ring, often at the C2 position, can lead to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment of oxazoles with ammonia or formamide (B127407) can result in their conversion to imidazoles via ring cleavage. pharmaguideline.com

Oxidizing agents such as cold potassium permanganate (B83412), chromic acid, and ozone can also lead to the opening of the oxazole ring. pharmaguideline.com Conversely, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com Reduction of the oxazole ring with certain reducing agents can also result in ring cleavage, leading to open-chain products. tandfonline.com

Functional Group Interconversions on the Phenethyl Substituent

The phenethyl group of this compound offers several possibilities for functional group interconversions, primarily involving reactions on the phenyl ring or the ethylenic bridge. These transformations allow for the synthesis of a variety of derivatives with modified properties. fiveable.meimperial.ac.ukub.eduresearchgate.netvanderbilt.edu

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, can be performed on the phenyl ring of the phenethyl group. The directing effect of the ethyl-oxazole substituent would need to be considered. Typically, alkyl groups are ortho- and para-directing activators.

The benzylic position of the ethyl bridge is also a potential site for functionalization. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical conditions could introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a range of functional groups.

Furthermore, oxidation of the ethylenic bridge could lead to the formation of a ketone or cleavage of the C-C bond, depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents like potassium permanganate or ozone could cleave the phenethyl group.

Table 2: Potential Functional Group Interconversions on the Phenethyl Substituent

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitrated phenyl ring derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated phenyl ring derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylated phenyl ring derivatives |

| Benzylic Bromination | NBS, radical initiator | Brominated ethyl bridge derivative |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Cleavage of the phenethyl group or formation of a ketone at the benzylic position |

Structural Elucidation and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-phenethyloxazole-5-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the carboxylic acid proton (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The protons of the phenethyl group would present as a complex multiplet system for the aromatic protons (around 7.2-7.4 ppm) and two distinct triplets for the ethylenic bridge protons (–CH₂CH₂–). The proton on the oxazole (B20620) ring would appear as a singlet in the aromatic region.

In ¹³C NMR, the carboxyl carbon (–COOH) is characteristically found in the downfield region of the spectrum, generally between 165 and 185 δ. openstax.org The carbon atoms of the oxazole and phenyl rings would resonate in the 110-160 δ range, while the aliphatic carbons of the phenethyl linker would appear further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (δ) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 165 - 185 |

| Oxazole Ring C-H | 7.5 - 8.5 (singlet) | 120 - 140 |

| Oxazole Ring Quaternary Carbons | Not Applicable | 140 - 165 |

| Phenyl Ring (Ar-H) | 7.2 - 7.4 (multiplet) | 125 - 130 |

| Phenyl Ring (ipso-C) | Not Applicable | 135 - 145 |

| Ethyl Bridge (-CH₂-Ar) | 2.9 - 3.2 (triplet) | 30 - 40 |

| Ethyl Bridge (-CH₂-Oxazole) | 3.2 - 3.5 (triplet) | 25 - 35 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and deduce structural information from the fragmentation patterns of this compound. In electrospray ionization (ESI) mass spectrometry, the compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. cam.ac.uk

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments is crucial for confirming the connectivity of the molecule. Key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da).

Benzylic Cleavage: Fission of the bond between the two ethylenic carbons, leading to the formation of a stable tropylium (B1234903) ion or related fragments.

Ring Fragmentation: Cleavage of the oxazole ring structure under higher energy conditions.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns under mass spectrometric analysis.

| Fragmentation Process | Neutral Loss / Fragment m/z | Description |

|---|---|---|

| Molecular Ion | C₁₂H₁₁NO₃ | The intact molecule's mass. |

| Decarboxylation | Loss of CO₂ (44.00 Da) | Ejection of carbon dioxide from the carboxylic acid group. |

| Ethyl Bridge Cleavage | Loss of C₇H₇ (91.05 Da) | Cleavage yielding a benzyl (B1604629) radical/cation. |

| McLafferty-type Rearrangement | Varies | Possible rearrangement involving the carbonyl and ethyl chain. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The most prominent and diagnostic feature in the IR spectrum of a carboxylic acid is the extremely broad O–H stretching vibration, which typically appears as a wide trough from 2500 to 3300 cm⁻¹. openstax.orglibretexts.org This broadness is a result of extensive hydrogen bonding between molecules, which form dimers in the condensed phase. spectroscopyonline.com

Another key absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid, which is expected in the region of 1710–1760 cm⁻¹. libretexts.org Its exact position can be influenced by conjugation with the oxazole ring. Other significant absorptions would include C–H stretches for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations characteristic of the oxazole ring.

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is based on established IR frequency ranges for organic functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong, Sharp |

| Oxazole Ring C=N, C=C | Stretch | 1500 - 1650 | Medium to Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides exact bond lengths, bond angles, and details of intermolecular interactions.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from reaction byproducts or impurities.

A reverse-phase HPLC (RP-HPLC) method would be highly suitable for this analysis. nih.gov In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A typical mobile phase would consist of a gradient mixture of an aqueous solvent (often containing a small amount of acid like formic or acetic acid to ensure the carboxyl group remains protonated) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings (phenyl and oxazole) exhibit strong absorbance. This method allows for the quantification of purity and the isolation of the compound in high purity.

Table 4: Representative HPLC Conditions for Analysis of this compound This table outlines a typical set of parameters for an RP-HPLC method.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Elution | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Detection | UV Absorbance at ~254 nm or ~280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Computational Chemistry and Molecular Modeling Studies of 2 Phenethyloxazole 5 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the electronic properties and energetics of molecules from first principles. researchgate.netsemanticscholar.orgnih.gov DFT methods are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic structure parameters for a range of heterocyclic and carboxylic acid derivatives. mdpi.commdpi.com

The electronic structure of a molecule governs its chemical behavior. DFT calculations can elucidate the distribution of electrons and identify regions susceptible to chemical reactions. Key parameters derived from these calculations are known as reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of a molecule, predicting how it will interact with other chemical species. researchgate.netnih.gov

Table 1: Illustrative Reactivity Descriptors for a Heterocyclic Carboxylic Acid This table presents conceptual data that would be obtained from DFT calculations, based on methodologies applied to similar compounds.

| Descriptor | Definition | Hypothetical Value | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 eV | A larger gap suggests high kinetic stability and low chemical reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV | Measures resistance to change in electron distribution. |

| Electrophilicity (ω) | μ² / 2η | 1.6 eV | Quantifies the ability to accept electrons. |

Molecules with rotatable single bonds, such as the ethyl linkage in 2-Phenethyloxazole-5-carboxylic acid, can exist in multiple spatial arrangements known as conformers.

Conformer analysis involves systematically rotating these bonds and calculating the corresponding energy of each resulting structure. This process maps out the potential energy surface and identifies the most stable conformer, which corresponds to the global energy minimum. nih.gov Such studies reveal the molecule's preferred three-dimensional shape, which is critical for its interaction with biological targets or its packing in a crystal lattice. For some complex molecules, several stable conformers may exist with small energy differences between them. nih.govnih.gov

Table 2: Example of a Conformer Analysis for a Flexible Molecule This table illustrates a hypothetical energetic profile based on the rotation of a key dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.2 | Eclipsed (High Energy) |

| 60 | 0.8 | Gauche |

| 120 | 4.9 | Eclipsed (High Energy) |

| 180 | 0.0 | Anti (Global Minimum) |

| 240 | 0.8 | Gauche |

| 300 | 4.9 | Eclipsed (High Energy) |

Non-covalent interactions are fundamental forces that dictate how molecules recognize and assemble with one another. mdpi.com Quantum chemical methods can predict and characterize these interactions with high accuracy.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from the C=O oxygen). This allows this compound molecules to form strong intermolecular hydrogen bonds, often resulting in the formation of stable cyclic dimers. libretexts.orgmdpi.com The nitrogen atom in the oxazole (B20620) ring can also act as a hydrogen bond acceptor.

Pi-Stacking (π-π Interactions): The presence of two aromatic systems, the phenyl ring and the oxazole ring, allows for π-π stacking interactions. nih.gov These interactions, where the electron clouds of the rings overlap, are crucial for stabilizing the crystal structure and can play a role in binding to biological macromolecules. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govresearchgate.net This technique is invaluable for understanding conformational flexibility and the stability of molecular complexes.

While quantum calculations often model molecules in a vacuum or with an implicit solvent model, MD simulations can place the molecule in an explicit box of solvent molecules (e.g., water) to simulate a more realistic physiological environment. nih.gov This allows for the study of:

Conformational Flexibility: MD simulations track the changes in the molecule's shape over time, revealing which parts of the molecule are rigid and which are flexible.

Solvent Effects: The simulation shows how interactions with solvent molecules influence the preferred conformations of the molecule.

Stability Assessment: The Root-Mean-Square Deviation (RMSD) of the atomic positions is often calculated to assess how much the structure deviates from its initial state, with lower, stable RMSD values indicating a stable conformation. nih.gov Studies on other enzyme systems have shown that the solvent itself can impact the conformational stability of a molecule. nih.gov

MD simulations are a cornerstone of modern drug design, used to study how a potential drug molecule (a ligand) interacts with its biological target (a receptor, such as an enzyme or protein). nih.gov

The process typically begins with molecular docking, where a computational algorithm predicts the most likely binding pose of the ligand in the receptor's active site. nih.gov An MD simulation is then performed on this ligand-receptor complex to assess its stability and characterize the interactions in detail. nih.govdocumentsdelivered.com Key insights from these simulations include:

Binding Stability: Observing whether the ligand remains stably bound in the active site or if it dissociates over the course of the simulation.

Interaction Analysis: Identifying the specific amino acid residues in the receptor that form lasting hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand.

Conformational Changes: Determining if the binding of the ligand induces any significant conformational changes in the receptor, or vice-versa.

Table 3: Illustrative Output from a Ligand-Receptor MD Simulation This conceptual table shows the type of data generated when simulating a ligand bound to a protein receptor.

| Interacting Receptor Residue | Type of Interaction with Ligand | Occupancy (%) |

| Arginine 120 | Hydrogen Bond (with carboxylic acid) | 95% |

| Tyrosine 250 | π-π Stacking (with phenyl ring) | 78% |

| Leucine 85 | Hydrophobic Interaction (with phenethyl group) | 85% |

| Asparagine 122 | Hydrogen Bond (with oxazole nitrogen) | 60% |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding and predicting the interaction between a ligand, such as this compound, and a protein target.

Prediction of Ligand-Protein Binding Modes and Poses

To predict how this compound might interact with a biological target, molecular docking simulations would be performed. This process involves preparing a 3D structure of the ligand and the target protein. Software such as AutoDock or Glide would then be used to explore various possible binding poses of the ligand within the protein's binding site. The output would be a set of potential binding modes, ranked by a scoring function that estimates the binding affinity. For a given protein target, this would reveal the most likely orientation of the phenethyl and carboxylic acid groups within the binding pocket.

Analysis of Putative Binding Sites and Interaction Energies

Once potential binding poses are identified, a detailed analysis of the putative binding site would be conducted. This involves identifying the specific amino acid residues of the protein that are predicted to interact with the ligand. The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be cataloged. Furthermore, the interaction energies between the ligand and the protein would be calculated to provide a quantitative measure of the binding affinity for each pose. This analysis is crucial for understanding the structural basis of the ligand's potential biological activity.

Cheminformatics and Virtual Screening Applications for Analog Discovery

Cheminformatics tools and virtual screening techniques are powerful methods for discovering novel molecules with similar or improved properties compared to a known compound. Starting with the structure of this compound, large compound libraries could be screened to identify structurally similar analogs.

This process typically involves defining a molecular fingerprint for the lead compound and then searching databases for molecules with a high degree of similarity. Alternatively, pharmacophore-based screening could be employed, where the key chemical features required for binding are defined and used to search for molecules that match this 3D arrangement of features. The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, to prioritize them for potential synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogs of this compound, a dataset of compounds with measured biological activity would be required.

For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates the descriptors with the biological activity. A validated QSAR model could then be used to predict the activity of new, untested analogs of this compound, thereby guiding the design of more potent compounds.

While the specific application of these computational methods to this compound is not documented in the searched literature, these approaches represent the standard and rigorous framework through which such a scientific investigation would proceed.

Structure Activity Relationship Sar Studies of 2 Phenethyloxazole 5 Carboxylic Acid Derivatives

Impact of Systematic Substituent Modifications on Biological Activity

Systematic modification of the 2-phenethyloxazole-5-carboxylic acid scaffold allows researchers to probe the specific interactions between the compound and its biological target.

The phenethyl group at the R2 position of the oxazole (B20620) ring offers a significant opportunity for modification to influence biological activity. Alterations can be made to both the phenyl ring and the ethyl linker. Studies on related N-phenethyl-containing compounds have shown that substituents on the phenyl ring can dramatically alter pharmacological effects. mdpi.com For example, the position of a substituent, such as a nitro or chloro group, can switch a compound's activity from a potent agonist to an antagonist. mdpi.com This highlights that the electronic and steric properties of the substituent, as well as its position (ortho, meta, or para), are critical for determining the nature and potency of the biological response. mdpi.com

In the context of fentanyl derivatives, another class of compounds featuring a phenethyl moiety, replacing the phenyl ring with bioisosteric heteroaromatic rings like thienyl or tetrazolyl groups has led to the development of new analgesics with distinct properties. nih.gov This suggests that exploring such replacements within the 2-phenethyloxazole series could yield derivatives with novel or enhanced activities.

Table 1: Impact of Phenethyl Group Modifications in Related Scaffolds Note: This table presents findings from structurally related molecules to illustrate the principles of phenethyl group modification.

| Parent Scaffold | Modification on Phenethyl Group | Observed Effect on Activity | Reference |

|---|---|---|---|

| Norhydromorphone | p-NO₂ substitution on phenyl ring | Potent MOR partial agonist | mdpi.com |

| Norhydromorphone | m-NO₂ substitution on phenyl ring | MOR antagonist | mdpi.com |

Common modifications include esterification or amidation. In studies on related 5-phenyloxazole-2-carboxylic acid derivatives, converting the carboxylic acid to various N-phenylcarboxamides resulted in compounds with improved cytotoxicity against several cancer cell lines. nih.gov Similarly, research on 2-phenyl-5-trifluoromethyloxazole-4-carboxamides as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors demonstrated that the amide functionality was crucial for activity. nih.gov These findings suggest that converting the carboxylic acid of this compound into amides could be a productive strategy for enhancing biological effects.

Table 2: Effect of Carboxylic Acid Modifications in Related Oxazole Derivatives

| Parent Compound Class | Modification | Biological Target/Assay | Impact on Activity | Reference |

|---|---|---|---|---|

| 5-phenyloxazole-2-carboxylic acid | Conversion to N,5-diphenyloxazole-2-carboxamide | Tubulin Polymerization / Cytotoxicity | Improved cytotoxicity vs. parent compound | nih.gov |

While the primary scaffold is substituted at the 2- and 5-positions, the C4 position of the oxazole ring presents another vector for chemical modification. Introducing small substituents at this position could influence the molecule's conformation and interaction with its target. For instance, in the development of xanthine (B1682287) oxidase inhibitors based on a 2-benzamido-4-methylthiazole-5-carboxylic acid scaffold, the methyl group at the C4 position was a key feature of the active compounds. nih.gov In another example, research on 2-(halomethyl)-4,5-diaryloxazoles has shown that the 2-position can be readily used as a reactive scaffold for further synthetic elaboration, indicating the chemical tractability of positions on the oxazole ring. nih.gov This implies that exploring substitutions at the C4 position of the 2-phenethyloxazole core could be a valuable strategy for fine-tuning biological activity.

Bioisosteric Replacement Strategies for the Carboxylic Acid Group in Drug Design

The carboxylic acid group, while often essential for target binding, can present challenges related to poor permeability, high plasma protein binding, and potential metabolic liabilities such as the formation of reactive acyl glucuronides. nih.govnih.gov Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a widely used strategy to mitigate these issues while retaining or improving biological activity. cambridgemedchemconsulting.comdrughunter.com

Several non-classical bioisosteres for the carboxylic acid group have been successfully employed in drug design. drughunter.com The 1H-tetrazole ring is one of the most common replacements, as its pKa is similar to that of a carboxylic acid, but it is more metabolically stable and more lipophilic. drughunter.comcambridgemedchemconsulting.com Other effective replacements include acyl sulfonamides, hydroxamic acids, and various acidic heterocycles like isoxazolols and 1-hydroxypyrazoles. nih.govcambridgemedchemconsulting.com These replacements can alter acidity, polarity, and hydrogen bonding patterns, which can lead to improved pharmacokinetic properties and tissue permeation. nih.govcambridgemedchemconsulting.com The choice of a bioisostere is highly context-dependent, and the outcome cannot always be accurately predicted. nih.gov

Table 3: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| 1H-Tetrazole | Acidic (pKa ≈ 4.5-4.9), metabolically stable | Avoids acyl glucuronide formation, increased lipophilicity | drughunter.comcambridgemedchemconsulting.com |

| Acyl Sulfonamide | Acidic, increased lipophilicity | Can improve metabolic stability and membrane permeability | drughunter.com |

| Hydroxamic Acid | Can chelate metal ions, acidic | Can serve as a carboxylic acid mimic in enzyme inhibitors | nih.gov |

| 1-Hydroxypyrazole | Higher pKa than carboxylic acids | May lead to more efficient tissue permeation | cambridgemedchemconsulting.com |

| Isoxazolol | Acidic, planar system | Can mimic the carboxylate group while altering physicochemical properties | nih.gov |

Conformational Analysis and its Influence on SAR

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis examines the energetically favorable spatial arrangements of a molecule and how these are influenced by its structure. The flexibility of the ethyl linker in the phenethyl group allows the phenyl ring to adopt various positions relative to the oxazole core. This conformation can be heavily influenced by substituents on either the phenyl or oxazole rings.

Studies on other flexible molecules have demonstrated that minor structural changes can lock the molecule into a specific conformation, leading to profound changes in pharmacology. mdpi.com For example, shifting a nitro group from the para to the meta position of an N-phenethyl ring changed the compound's functional output from agonist to antagonist, a change attributed to altered interactions within the receptor's binding pocket that favor different receptor conformations. mdpi.com Furthermore, the conformational preferences of bioisosteres can differ significantly from the original carboxylic acid, affecting how they interact with target residues. cambridgemedchemconsulting.com Therefore, understanding the preferred conformations of this compound derivatives is crucial for interpreting SAR data and designing new compounds with desired biological profiles.

Development of Pharmacophore Models for Rational Design

A pharmacophore model is a three-dimensional abstract representation of the key molecular features necessary for biological activity. grafiati.com These models are powerful tools in rational drug design, used for virtual screening of compound libraries and for designing new molecules with a high probability of being active. grafiati.comnih.gov

For a molecule like this compound, a pharmacophore model would likely include:

An aromatic feature representing the phenyl ring of the phenethyl group.

A second aromatic or hydrophobic feature corresponding to the oxazole ring.

A hydrogen bond acceptor/donor feature representing the carboxylic acid group.

The distances and angles between these features are critical. For instance, a pharmacophore model developed for a series of COX-2 inhibitors included two aromatic rings and one hydrogen bond acceptor, defining the spatial relationship required for binding. nih.gov By mapping known active and inactive this compound derivatives onto a hypothesized pharmacophore, researchers can refine the model and use it to predict the activity of novel, untested structures, thereby streamlining the drug discovery process.

No Publicly Available Research Found on the Structure-Activity Relationship of this compound Derivatives

Following a comprehensive and targeted search of scientific literature and databases, no specific studies on the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of this compound and its derivatives were identified.

While the search yielded results for other related oxazole and thiazole (B1198619) carboxylic acid derivatives, these fall outside the strict scope of the requested subject, which was to focus solely on this compound. Adhering to the user's instructions to not introduce information on other compounds, it is not possible to construct the requested article.

Therefore, this report concludes that there is currently no available scientific literature to detail the Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) of this compound derivatives.

Future Research Directions and Potential Applications

Rational Design and Synthesis of Next-Generation Analogues

The rational design of analogues of 2-phenethyloxazole-5-carboxylic acid will be a crucial step in optimizing its therapeutic potential. This process involves systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. Drawing inspiration from research on similar oxazole (B20620) and thiazole-containing compounds, several strategies can be envisioned.

One key area of focus will be the modification of the phenethyl group. The phenyl ring offers a site for introducing various substituents to explore structure-activity relationships (SAR). For instance, the addition of electron-withdrawing or electron-donating groups could influence the compound's electronic properties and its interaction with biological targets. sci-hub.se Research on 2-phenylthiazole-4-carboxamides has shown that substitutions on the phenyl ring can significantly impact cytotoxic activity against cancer cell lines. google.com

The carboxylic acid group at the 5-position is another critical site for modification. It can be converted to a variety of esters, amides, or other bioisosteres to modulate the compound's polarity, solubility, and ability to interact with specific amino acid residues in a target protein. nih.govnih.gov For example, in the development of diacylglycerol acyltransferase-1 (DGAT-1) inhibitors, the modification of a carboxylic acid moiety in 2-phenyl-5-trifluoromethyloxazole-4-carboxamides was instrumental in achieving oral efficacy. nih.gov

Furthermore, the oxazole core itself can be altered. Replacing the oxygen atom with sulfur to create a thiazole (B1198619), as seen in the potent antitumor agent CIB-L43, a 2-phenylthiazole-5-carboxylic acid derivative, could lead to analogues with different biological activities. nih.gov The synthesis of such analogues can be achieved through established methods like the van Leusen oxazole synthesis or by developing novel one-pot multi-component reactions. beilstein-journals.org

Table 1: Potential Modifications for Next-Generation Analogues of this compound

| Structural Moiety | Potential Modifications | Rationale |

| Phenethyl Group | Substitution on the phenyl ring (e.g., with halogens, methoxy (B1213986) groups) | To enhance target binding and modulate electronic properties. |

| Alteration of the ethyl linker (e.g., shortening, lengthening, rigidifying) | To optimize spatial orientation and interaction with the target. | |

| Oxazole Ring | Replacement with other five-membered heterocycles (e.g., thiazole, imidazole) | To explore different biological activities and target profiles. |

| Introduction of substituents at the 4-position | To fine-tune the electronic and steric properties of the core scaffold. | |

| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres | To improve pharmacokinetic properties and target interactions. |

Exploration of Combination Therapies Involving this compound Analogues

The future of cancer treatment and other complex diseases increasingly lies in combination therapies. Analogues of this compound could be investigated for their synergistic effects with existing drugs. The potential mechanisms of action of these analogues, extrapolated from related compounds, suggest several promising combination strategies.

For instance, if analogues of this compound are found to inhibit tubulin polymerization, as has been observed for some 5-phenyloxazole-2-carboxylic acid derivatives, they could be combined with other chemotherapeutic agents that have different mechanisms of action, such as DNA-damaging agents or signal transduction inhibitors. sci-hub.se This approach could lead to enhanced tumor cell killing and potentially overcome drug resistance.

Another avenue for combination therapy lies in targeting pathways that are dysregulated in specific cancers. Research on a 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, has shown that it can disrupt the TRBP-Dicer interaction, leading to the suppression of oncogenic microRNAs and inhibition of key signaling pathways like AKT and TGF-β. nih.gov Combining such an agent with inhibitors of other critical oncogenic pathways could result in a more profound and durable anti-cancer response.

Furthermore, the anti-inflammatory properties often associated with oxazole derivatives could be leveraged in combination with immunotherapies. nih.gov By modulating the tumor microenvironment, analogues of this compound might enhance the efficacy of checkpoint inhibitors or other immune-stimulating agents.

Investigation of Novel Therapeutic Areas and Target Identification

While the initial focus for oxazole derivatives has often been in oncology and infectious diseases, the unique structure of this compound warrants exploration in other therapeutic areas. nih.govresearchgate.net The identification of novel biological targets will be a key driver of this research.

Based on studies of related compounds, several potential targets can be hypothesized:

Diacylglycerol Acyltransferase-1 (DGAT-1): The discovery of orally active 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives as potent DGAT-1 inhibitors suggests that analogues of this compound could be investigated for the treatment of obesity and type 2 diabetes. nih.gov

Tubulin: The inhibition of tubulin polymerization is a well-established anti-cancer strategy. The structural similarity to known tubulin inhibitors makes this a plausible target for this compound analogues. sci-hub.se

Transactivation Response (TAR) RNA-binding Protein 2 (TRBP2): The disruption of the TRBP-Dicer complex by a 2-phenylthiazole-5-carboxylic acid derivative highlights the potential for this class of compounds to modulate microRNA biogenesis, a process implicated in numerous diseases. nih.gov

Phosphodiesterase 4 (PDE4): Some 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives have been identified as PDE4 inhibitors, suggesting a potential application in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). sci-hub.se

Target identification can be pursued through a combination of computational methods, such as molecular docking and virtual screening, and experimental approaches like affinity chromatography and proteomic profiling.

Development and Validation of Advanced Preclinical Screening Models

To accurately assess the therapeutic potential of this compound and its analogues, the development and use of advanced preclinical models will be essential. Traditional 2D cell culture models, while useful for initial screening, often fail to recapitulate the complexity of human diseases.

Future research should utilize more physiologically relevant models, such as:

3D Organoid Cultures: These self-organizing, three-dimensional structures derived from stem cells can mimic the architecture and function of specific organs, providing a more accurate platform for testing drug efficacy and toxicity.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical outcomes as they retain the heterogeneity and molecular characteristics of the original tumor.

Humanized Mouse Models: For investigating immuno-oncology applications, mouse models with a reconstituted human immune system are invaluable for studying the interaction between a drug candidate and human immune cells.

The use of these advanced models will provide more reliable data on the in vivo efficacy and potential limitations of this compound analogues, facilitating their translation into clinical development.

Methodological Innovations in Synthesis, Characterization, and Biological Evaluation

Continued innovation in chemical synthesis, analytical characterization, and biological evaluation will be paramount to advancing the study of this compound and its derivatives.

In the realm of synthesis , the development of more efficient, scalable, and environmentally friendly methods for constructing the oxazole core and introducing diverse functional groups will be a priority. This could involve exploring novel catalytic systems, flow chemistry techniques, and diversity-oriented synthesis approaches to rapidly generate large libraries of analogues for screening. beilstein-journals.org

For characterization , advanced spectroscopic and crystallographic techniques will be crucial for unambiguously determining the structure and stereochemistry of new analogues. This is particularly important for understanding the precise interactions between the compounds and their biological targets.

In terms of biological evaluation , high-throughput screening (HTS) and high-content screening (HCS) platforms will enable the rapid assessment of large compound libraries against various cell lines and targets. Furthermore, the integration of "omics" technologies (genomics, proteomics, metabolomics) will provide a comprehensive understanding of the cellular and systemic effects of the compounds, helping to elucidate their mechanisms of action and identify potential biomarkers of response.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenethyloxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., ethyl acetoacetate derivatives and phenethylamine analogs) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the oxazole core .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm proton environments and carbon frameworks (e.g., oxazole ring protons at δ 7.5–8.5 ppm) and FTIR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds. Mass spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z) .

Q. How should researchers handle the compound’s stability during storage?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the oxazole ring or carboxylic acid group. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the compound’s reported bioactivity across studies?

- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 or HepG2) and control compounds. Employ dose-response curves to account for concentration-dependent effects. Replicate experiments under identical conditions (pH, temperature) to isolate variables .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distributions and reactive sites. Molecular docking studies can predict interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonding and steric complementarity .

Q. What experimental designs are optimal for studying the compound’s role in multi-step synthetic pathways?

- Methodological Answer : Employ flow chemistry to control intermediates’ residence time and minimize side reactions. Use in-situ monitoring (e.g., Raman spectroscopy) to track reaction progress. Optimize protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety during coupling reactions .

Q. How can researchers address discrepancies in spectral data interpretation for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.